molecular formula C14H17NO4 B8514514 1-(2,2-Diethoxyethyl)isatin

1-(2,2-Diethoxyethyl)isatin

Cat. No.: B8514514
M. Wt: 263.29 g/mol
InChI Key: IXJJQRSMYADMNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,2-Diethoxyethyl)isatin is a useful research compound. Its molecular formula is C14H17NO4 and its molecular weight is 263.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

1-(2,2-diethoxyethyl)indole-2,3-dione

InChI

InChI=1S/C14H17NO4/c1-3-18-12(19-4-2)9-15-11-8-6-5-7-10(11)13(16)14(15)17/h5-8,12H,3-4,9H2,1-2H3

InChI Key

IXJJQRSMYADMNY-UHFFFAOYSA-N

Canonical SMILES

CCOC(CN1C2=CC=CC=C2C(=O)C1=O)OCC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 31 g of 1-(2,2-diethoxyethyl)-3,3-dichloroindolin-2-one in 200 ml of dimethyl sulfoxide was added dropwise 50 ml of an aqueous solution of 14.5 g of sodium hydroxide in such a manner that the reaction temperature might not exceed 20° C., followed by stirring at the same temperature for 45 minutes. To the mixture was slowly added 15.5 ml of concentrated hydrochloric acid, followed by stirring at room temperature for 1.5 hours. Ethyl acetate was added to the reaction mixture, and the mixture was washed successively with water and an aqueous solution of sodium hydrogencarbonate. The organic layer was dried over anhydrous sodium sulfate and concentrated to give 25 g of the title compound.
Name
1-(2,2-diethoxyethyl)-3,3-dichloroindolin-2-one
Quantity
31 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
14.5 g
Type
reactant
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Quantity
200 mL
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solvent
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15.5 mL
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reactant
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

A solution of 31.8 g of isatin in 300 ml of dry dimethyl sulfoxide was added dropwise to a suspension of 25.4 g of potassium t-butoxide in 200 ml of dry dimethyl sulfoxide at 10° C. in a nitrogen stream. After stirring the mixture at that temperature for 30 minutes, 39 ml of bromoacetaldehyde diethyl acetal was added thereto, followed by stirring at 70° C. for 6 hours. The reaction mixture was poured into dilute hydrochloric acid and extracted with ethyl ether. The organic layer was dried over anhydrous magnesium sulfate and concentrated. The residue was purified by silica gel column chromatography (chloroform/ethyl acetate=20/1) to give 31.4 g (55%) of the title compound as a red powder.
Quantity
31.8 g
Type
reactant
Reaction Step One
Quantity
25.4 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
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Quantity
39 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
55%

Synthesis routes and methods III

Procedure details

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